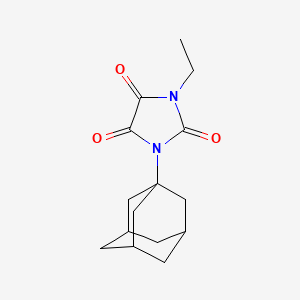
N-(benzyloxy)-3-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzyloxy)-3-iodobenzamide, also known as BI-2536, is a chemical compound that has been widely studied for its potential use in cancer treatment. It belongs to a class of compounds called small molecule inhibitors, which work by blocking the activity of specific proteins that play a role in cancer cell growth and division.
Mécanisme D'action
The mechanism of action of N-(benzyloxy)-3-iodobenzamide involves its ability to bind to the ATP-binding site of PLK1, which is necessary for the protein's activity. By binding to this site, this compound prevents PLK1 from phosphorylating its target proteins, which are necessary for cell division to occur. This ultimately leads to the inhibition of cancer cell growth and division.
Biochemical and physiological effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit tumor growth in animal models of cancer. Additionally, this compound has been shown to have minimal toxicity in normal cells, making it a potentially promising treatment option for cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(benzyloxy)-3-iodobenzamide is its specificity for PLK1, which makes it a more targeted treatment option compared to other chemotherapy drugs that can affect normal cells as well. However, one limitation is that it may not be effective in all types of cancer, as some cancer cells may not rely on PLK1 for growth and division.
Orientations Futures
There are several potential future directions for research on N-(benzyloxy)-3-iodobenzamide. One area of focus is the development of combination therapies that can enhance its effectiveness in treating cancer. Additionally, researchers are exploring the use of this compound in combination with other small molecule inhibitors to target multiple pathways involved in cancer cell growth and division. Finally, there is ongoing research on the development of new PLK1 inhibitors with improved potency and selectivity for cancer cells.
Méthodes De Synthèse
N-(benzyloxy)-3-iodobenzamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. One common synthesis method involves the reaction of 3-iodoaniline with benzyl alcohol in the presence of a catalyst, followed by the addition of other reagents to form the final product.
Applications De Recherche Scientifique
N-(benzyloxy)-3-iodobenzamide has been extensively studied for its potential use in cancer treatment, particularly in the treatment of solid tumors such as breast, lung, and ovarian cancer. It has been shown to inhibit the activity of a protein called polo-like kinase 1 (PLK1), which plays a crucial role in cancer cell division. By blocking the activity of PLK1, this compound can prevent cancer cells from dividing and growing.
Propriétés
IUPAC Name |
3-iodo-N-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INO2/c15-13-8-4-7-12(9-13)14(17)16-18-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUOKFJHORANHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CONC(=O)C2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-N-cyclopentyl-4-[[2-(diethylamino)-1,3-thiazol-5-yl]methyl]morpholine-2-carboxamide](/img/structure/B7644777.png)

![1-Oxo-3-sulfanylidenepyrido[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B7644780.png)


![N-[(4-chlorophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B7644793.png)
![(2S)-2-[(4-iodobenzoyl)amino]-3-(4-iodophenyl)propanoic acid](/img/structure/B7644803.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7644813.png)




![1-[[Cyclopropyl-[(4-fluorophenyl)methyl]amino]methyl]-5-pyrrolidin-1-ylsulfonylpyridin-2-one](/img/structure/B7644855.png)
![5-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one](/img/structure/B7644856.png)